2,3-Dihydrobenzo[b]furan-5-ylmagnesium bromide, 0.50 M in THF
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Overview
Description
2,3-Dihydrobenzo[b]furan-5-ylmagnesium bromide, 0.50 M in THF (2,3-DBF-MgBr) is a reagent used in organic synthesis. It is a Grignard reagent, which is a type of organometallic compound that is used to form carbon-carbon bonds. 2,3-DBF-MgBr is a milder and more selective reagent than other Grignard reagents, making it a useful tool for a wide range of synthetic organic chemistry applications.
Scientific Research Applications
Organic Synthesis
“2,3-Dihydrobenzo[b]furan-5-ylmagnesium bromide” is primarily used in organic synthesis . It can act as a Grignard reagent, which are powerful tools in organic chemistry for the formation of carbon-carbon bonds .
Synthesis of Carbonyl Compounds
This compound is particularly useful in the synthesis of carbonyl compounds . It can react with carbonyl compounds to produce alcohols or ethers .
Preparation Method
The preparation of “2,3-Dihydrobenzo[b]furan-5-ylmagnesium bromide” generally involves the reaction of 2-furyl bromide with metallic magnesium in an anhydrous environment . This reaction is often carried out in ether or dichloromethane at low temperatures .
Safety and Handling
As with many organometallic compounds, “2,3-Dihydrobenzo[b]furan-5-ylmagnesium bromide” has certain safety considerations. It is corrosive and should be handled with appropriate protective equipment to avoid contact with skin and eyes . It is also flammable and should be kept away from oxygen and open flames . Its use should be conducted in a well-ventilated environment to avoid inhalation of vapors .
Commercial Availability
“2,3-Dihydrobenzo[b]furan-5-ylmagnesium bromide” is commercially available and can be purchased from various chemical suppliers . It is typically sold as a 0.5 M solution in THF .
Mechanism of Action
Mode of Action
As a Grignard reagent, “2,3-Dihydrobenzo[b]furan-5-ylmagnesium bromide” is expected to participate in nucleophilic addition reactions. The carbon-magnesium bond in Grignard reagents is polar, making the carbon atom nucleophilic. This allows it to attack electrophilic carbon atoms in carbonyl compounds, forming new carbon-carbon bonds .
Action Environment
The action of “2,3-Dihydrobenzo[b]furan-5-ylmagnesium bromide” is highly dependent on the reaction conditions. Grignard reagents are sensitive to moisture and air, and they require anhydrous, inert conditions to remain stable . They are typically used in a laboratory setting under carefully controlled conditions.
properties
IUPAC Name |
magnesium;3,5-dihydro-2H-1-benzofuran-5-ide;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7O.BrH.Mg/c1-2-4-8-7(3-1)5-6-9-8;;/h2-4H,5-6H2;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBKCUFYQGAECBA-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=[C-]C=C2.[Mg+2].[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrMgO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501268767 |
Source
|
Record name | Bromo(2,3-dihydro-5-benzofuranyl)magnesium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501268767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydrobenzo[b]furan-5-ylmagnesium bromide | |
CAS RN |
134401-95-9 |
Source
|
Record name | Bromo(2,3-dihydro-5-benzofuranyl)magnesium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501268767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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